7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a structurally complex purine derivative characterized by a benzothiazole-thioether side chain at the 7-position, a 4-ethylpiperazine substituent at the 8-position, and a methyl group at the 3-position of the purine core. The benzothiazole moiety is a common pharmacophore in medicinal chemistry, associated with diverse biological activities, including kinase inhibition and antimicrobial effects . The 4-ethylpiperazine group enhances solubility and modulates receptor binding through its basic nitrogen atoms, while the methyl group at the 3-position likely stabilizes the purine ring conformation .
The compound’s synthetic pathway involves multi-step reactions, including nucleophilic substitution and cyclization, as inferred from analogous purine derivatives described in the literature (e.g., thiosemicarbazone and oxadiazole-thione syntheses) . Its molecular formula is C₂₁H₂₆N₈O₂S₂, with an average molecular mass of 510.62 g/mol.
Properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2S2/c1-3-26-8-10-27(11-9-26)19-23-17-16(18(29)24-20(30)25(17)2)28(19)12-13-31-21-22-14-6-4-5-7-15(14)32-21/h4-7H,3,8-13H2,1-2H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAGMAXXAPIIOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5S4)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological effects based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the purine core and subsequent modifications to introduce the benzo[d]thiazole and piperazine moieties. The synthetic route often employs techniques such as nucleophilic substitution and coupling reactions to achieve the desired structure.
Anticancer Activity
Research indicates that various purine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The compound's structure suggests potential interaction with key enzymes involved in cell cycle regulation and apoptosis.
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.1 | Thymidylate synthase inhibition |
| HCT-116 | 2.6 | Induction of apoptosis |
| HepG2 | 1.4 | Cell cycle arrest |
These findings suggest that the compound may inhibit thymidylate synthase, a crucial enzyme in DNA synthesis, leading to reduced proliferation of cancer cells .
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. The presence of the thiazole ring may enhance its interaction with bacterial cell membranes or key metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Mechanism |
|---|---|---|
| Escherichia coli | 15 | Membrane disruption |
| Staphylococcus aureus | 18 | Inhibition of cell wall synthesis |
The compound's ability to disrupt microbial membranes or inhibit essential biosynthetic pathways is critical for its antimicrobial efficacy .
Enzyme Inhibition
Molecular docking studies have revealed that the compound can effectively bind to various enzyme targets, including acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases. The binding affinity suggests it could serve as a lead for developing treatments for conditions like Alzheimer's disease.
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Case Study on Anticancer Activity : A derivative similar in structure demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 1.1 μM, outperforming standard chemotherapeutics like doxorubicin .
- Case Study on Antimicrobial Effects : Another study highlighted a related compound's effectiveness against Staphylococcus aureus, showing an inhibition zone of 18 mm, indicating strong antibacterial properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperazine and thiazole moieties can significantly influence its pharmacological profile:
- Piperazine Substituents : Variations in the ethyl groups on piperazine can enhance binding affinity to target proteins.
- Thiazole Modifications : Alterations in the thiazole ring can affect antimicrobial potency and selectivity.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of purine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, derivatives of purines have shown effectiveness against different cancer cell lines, suggesting that this compound may also exhibit similar properties.
Antimicrobial Properties
The antimicrobial potential of benzothiazole derivatives has been well-documented. The incorporation of the benzo[d]thiazol-2-ylthio group in this compound suggests possible activity against a range of bacterial and fungal pathogens. Studies have demonstrated that benzothiazoles can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
CNS Activity
The ethylpiperazine moiety is known for its ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets. Compounds with similar structures have been studied for their anxiolytic and antidepressant effects. Preliminary data suggest that this compound may also exhibit CNS activity, warranting further investigation into its potential as a therapeutic agent for neurological disorders.
Case Study 1: Anticancer Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several purine derivatives and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated that compounds with structural similarities to 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibited significant cytotoxic effects, with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Testing
A comprehensive study assessed the antimicrobial efficacy of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds containing the benzothiazole moiety displayed potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Comparison with Similar Compounds
Key Observations :
- The 4-ethylpiperazine group in the target compound offers superior solubility in polar solvents compared to the benzyl(methyl)amino and 3-methylpiperidinyl analogues, critical for bioavailability .
- The benzothiazole-thioether side chain is conserved across analogues, suggesting its role in π-π stacking or hydrophobic interactions with biological targets .
- Substituents at the 8-position significantly influence steric and electronic properties, impacting receptor binding. For example, the 4-ethylpiperazine group’s tertiary nitrogen may participate in hydrogen bonding, absent in the 3-methylpiperidinyl variant .
Computational and Crystallographic Insights
- Tools like Mercury CSD enable comparative analysis of crystal packing and intermolecular interactions. For instance, the ethylpiperazine group may form hydrogen bonds with solvent molecules, whereas benzyl groups favor π-stacking.
- Ring puckering coordinates (defined by Cremer and Pople ) could quantify conformational differences between the target compound’s piperazine ring and the 3-methylpiperidinyl variant, affecting binding pocket compatibility.
Q & A
Q. What are the common synthetic routes for purine-dione derivatives with benzo[d]thiazole and piperazine substituents?
The synthesis of such compounds typically involves multi-step reactions. For example:
- Step 1 : Formation of thiourea intermediates by reacting aryl isothiocyanates with amines (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) under reflux conditions in ethanol .
- Step 2 : Cyclization of thioureas using acids (e.g., HCl) or formaldehyde/methylamine to generate oxadiazinane or triazinane cores .
- Step 3 : Functionalization of the purine-dione scaffold via nucleophilic substitution or alkylation. Piperazine derivatives are often introduced using 4-ethylpiperazine under basic conditions .
- Characterization : Melting points, elemental analysis, IR, and UV-Vis spectroscopy are standard for structural validation .
Q. How can researchers resolve conflicting spectral data during structural characterization?
Contradictions in spectral data (e.g., IR carbonyl peaks vs. NMR shifts) require:
- Cross-validation : Use complementary techniques (e.g., 2D NMR for ambiguous proton environments and high-resolution mass spectrometry for molecular ion confirmation) .
- Computational modeling : Compare experimental IR or UV-Vis spectra with DFT-calculated vibrational/electronic transitions .
- Crystallography : Single-crystal X-ray diffraction remains the gold standard for resolving ambiguities in substituent positioning .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of benzo[d]thiazole-piperazine coupling to the purine-dione core?
Regioselectivity challenges arise due to competing nucleophilic sites on the purine-dione scaffold. Mitigation strategies include:
- Steric control : Bulky substituents on the benzo[d]thiazole or piperazine can direct coupling to the N-7 or N-8 positions .
- Catalytic methods : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity in heterogeneous systems .
- Temperature modulation : Lower temperatures (0–5°C) favor kinetically controlled products, while higher temperatures (reflux) promote thermodynamic stability .
Q. How do researchers address low yields in the cyclization of thiourea intermediates?
Low yields in cyclization (e.g., forming oxadiazinane-thiones) often stem from side reactions (e.g., oligomerization). Solutions include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and reduce side-product formation .
- Stoichiometric adjustments : Excess formaldehyde (2–3 eq.) ensures complete imine formation, critical for cyclization .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition pathways .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound’s bioactivity?
SAR studies require:
- Pharmacophore mapping : Identify critical moieties (e.g., benzo[d]thiazole for hydrophobic interactions, piperazine for solubility) via molecular docking .
- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays .
- Data-driven modeling : Machine learning models (e.g., random forests) can predict bioactivity trends from synthetic libraries .
Experimental Design Considerations
Q. How should researchers design controls for pharmacological assays involving this compound?
- Positive controls : Use established inhibitors/agonists targeting the same pathway (e.g., purine analogs like theophylline) .
- Negative controls : Include solvent-only (e.g., DMSO) and scrambled analogs (e.g., positional isomers) to rule out nonspecific effects .
- Dose-response curves : Test 5–10 concentrations (e.g., 0.1–100 µM) to calculate IC50/EC50 values and assess toxicity thresholds .
Q. What analytical techniques are critical for detecting degradation products in stability studies?
- HPLC-MS : Monitor hydrolytic or oxidative degradation (e.g., cleavage of the ethylpiperazine group) with C18 columns and ESI ionization .
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to simulate long-term stability .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity data?
- Re-evaluate force fields : Adjust parameters in docking software (e.g., AutoDock Vina) to better model purine-dione flexibility .
- Probe solubility effects : Poor aqueous solubility may reduce apparent bioactivity; use surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) .
- Validate target engagement : Use cellular thermal shift assays (CETSA) to confirm direct binding to the intended protein .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
